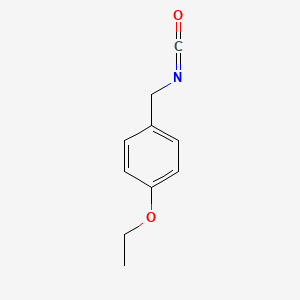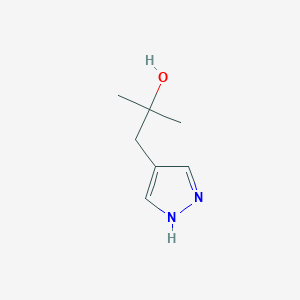
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1H-pyrazole with 2-chloro-2-methylpropan-1-ol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyrazole ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-4-ethanol: Similar structure but lacks the methyl group at the 2-position.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of the hydroxyl group.
4-(1H-Pyrazol-4-yl)butan-2-ol: Similar structure but with a longer carbon chain.
Uniqueness
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a pyrazole ring and a tertiary alcohol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)3-6-4-8-9-5-6/h4-5,10H,3H2,1-2H3,(H,8,9) |
Clave InChI |
YMRMFYNPORHESY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CNN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
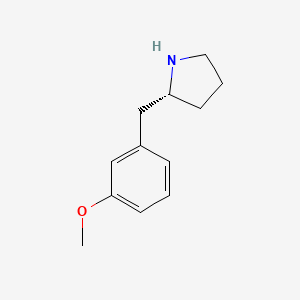


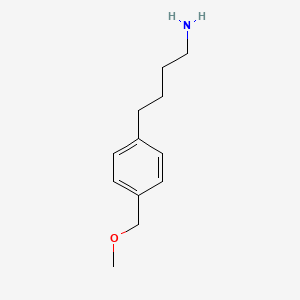
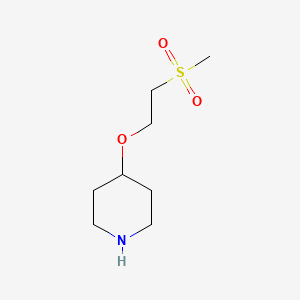
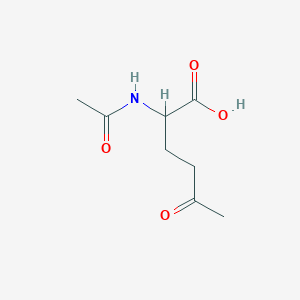
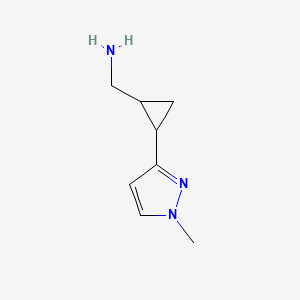
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
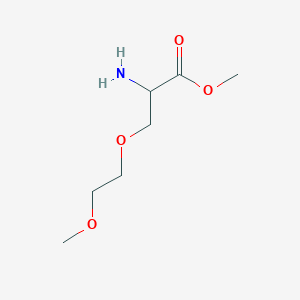
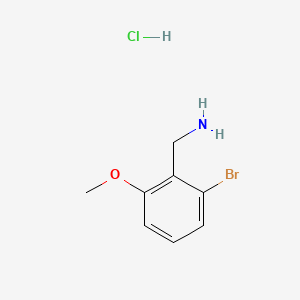
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
